molecular formula C19H23NO3S B2628980 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE CAS No. 1421476-41-6

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE

Cat. No.: B2628980
CAS No.: 1421476-41-6
M. Wt: 345.46
InChI Key: KAOHQHVHNPJCJH-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclopropyl group, a hydroxy group, and a phenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Phenyl Group Addition: The phenyl group can be added via Friedel-Crafts alkylation or acylation reactions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the cyclopropyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Biology: Studying its effects on biological systems and potential therapeutic benefits.

    Industry: Use in the synthesis of other complex organic compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE: Lacks the cyclopropyl group.

    N-(2-CYCLOPROPYL-2-HYDROXYETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE: Lacks the phenyl group on the ethyl chain.

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-6-5-7-16(12-15)13-24(22,23)20-14-19(21,18-10-11-18)17-8-3-2-4-9-17/h2-9,12,18,20-21H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHQHVHNPJCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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